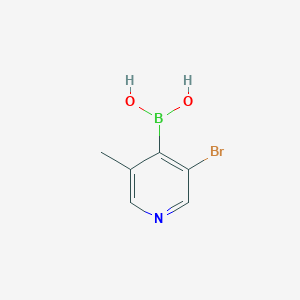

5-Bromo-3-methylpyridine-4-boronic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the methyl group and aromatic protons. The methyl group at position 3 appears as a singlet at δ 2.45–2.55 ppm due to absence of neighboring protons. The pyridine ring protons exhibit splitting patterns consistent with substitution:

¹¹B NMR shows a characteristic peak at δ 28–32 ppm for the boronic acid group, while ¹³C NMR confirms the quaternary carbon bearing boron at δ 135–140 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits a π→π* transition at 265–275 nm (ε ≈ 4,500 M⁻¹cm⁻¹) from the pyridine ring, with a redshift compared to unsubstituted pyridine due to electron-withdrawing effects of bromine and boronic acid groups. A weak n→π* transition appears near 310 nm.

Table 2: Key spectroscopic signatures

| Technique | Signal | Value |

|---|---|---|

| ¹H NMR | H-2 | δ 8.20 ppm (d) |

| ¹³C NMR | C-4 (B-bearing) | δ 138 ppm |

| IR | B-O stretch | 1,350 cm⁻¹ |

Comparative Electronic Structure with Pyridine Boronic Acid Derivatives

The electronic structure differs significantly from simpler pyridine boronic acids due to synergistic effects of substituents:

Electron-Withdrawing Effects :

Steric and Electronic Modulation :

Conformational Analysis :

DFT calculations on analogous systems show a 15° twist between the boronic acid group and pyridine ring, reducing conjugation compared to planar derivatives. This increases the compound’s oxidative stability while maintaining reactivity in cross-coupling reactions.

Table 3: Electronic effects relative to parent pyridine boronic acid

| Property | Parent Compound | 5-Bromo-3-methyl Derivative |

|---|---|---|

| LUMO Energy (eV) | -1.8 | -2.3 |

| HOMO Energy (eV) | -6.5 | -6.9 |

| Dipole Moment (Debye) | 3.1 | 4.7 |

Properties

IUPAC Name |

(3-bromo-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXOGEQZARNYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 5-bromo-3-methylpyridine-4-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of complex organic molecules. The presence of the bromine atom in 5-bromo-3-methylpyridine enhances its reactivity as a coupling partner, making it an essential building block in organic synthesis .

Table 1: Cross-Coupling Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 70-90 |

| Nickel-Catalyzed Coupling | Synthesis of heteroaryl compounds | 60-85 |

| Functionalization Reactions | Meso-substituted porphyrins | Variable |

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals targeting various diseases. Its derivatives have been investigated for their biological activities, including anti-cancer properties and antimicrobial effects.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can act as protein-protein interaction disruptors, which is critical in cancer therapy. For instance, certain analogs have been studied for their ability to induce apoptosis in resistant cancer cells when combined with other therapeutic agents .

Table 2: Biological Activity Studies

| Compound | Activity Type | Reference |

|---|---|---|

| Pyridoclax Analog | Protein interaction disruptor | |

| Antimicrobial Derivative | Inhibition of E. coli | |

| Anti-thrombolytic Activity | Clot formation inhibition |

Material Science

In material science, this compound serves as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes allows it to be utilized in creating advanced materials for applications such as sensors and electronic devices.

Case Study: Synthesis of Liquid Crystals

Recent studies have explored the use of pyridine-based derivatives for developing chiral dopants in liquid crystal applications, leveraging their unique structural features for enhanced performance .

Mechanism of Action

The mechanism by which 5-Bromo-3-methylpyridine-4-boronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating to both the boronic acid and the halide, followed by transmetalation and reductive elimination steps.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Coupling: The palladium catalyst, base, and aryl halide are key components in the reaction pathway.

Oxidation and Reduction Reactions: The specific oxidizing or reducing agent determines the pathway and the resulting product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-bromo-3-methylpyridine-4-boronic acid with related pyridine boronic acids:

Biological Activity

5-Bromo-3-methylpyridine-4-boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a palladium-catalyzed Suzuki coupling reaction. This reaction allows for the introduction of various aryl groups, enhancing the compound's biological activity. The general procedure includes:

- Reagents : 5-bromo-3-methylpyridine, arylboronic acids, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

- Conditions : The reaction is typically performed in a solvent like dioxane at elevated temperatures.

This method has been shown to yield moderate to good results in terms of purity and yield, making it a viable route for synthesizing derivatives with enhanced biological profiles .

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, derivatives were tested against Escherichia coli, showing varying degrees of inhibition:

| Compound | Inhibition (%) |

|---|---|

| This compound | 91.95 |

| Other derivatives | 79.38 - 83.76 |

These results suggest that modifications to the pyridine ring can enhance antibacterial activity, with certain substitutions leading to increased efficacy against gram-negative bacteria .

2.2 Anti-Thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties. In studies assessing clot formation in human blood, it demonstrated promising activity:

| Compound | Clot Formation Inhibition (%) |

|---|---|

| This compound | 41.32 |

| Control Compound | 31.61 |

This indicates potential therapeutic applications in preventing thrombus formation, particularly in cardiovascular diseases .

2.3 Antioxidant and Enzyme Inhibition Activities

The compound's antioxidant capacity was assessed using various assays (e.g., DPPH, ABTS). Results indicated a robust ability to scavenge free radicals, with an IC₅₀ value comparable to established antioxidants:

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 0.14 ± 0.01 |

| ABTS | 0.11 ± 0.01 |

Additionally, enzyme inhibition studies revealed moderate activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disease management .

Study on Anticancer Properties

A notable study explored the anticancer effects of pyridine derivatives including this compound. When combined with siRNA targeting Bcl-xL, these compounds induced apoptosis in resistant cancer cell lines such as ovarian and lung cancers:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- Results : Significant reduction in cell viability was observed at higher concentrations of the compound.

This suggests that derivatives of this boronic acid could be developed into effective adjunct therapies for resistant cancers .

4. Conclusion

This compound is a versatile compound with significant biological activity across various domains including antimicrobial action, anti-thrombolytic effects, and potential anticancer properties. Ongoing research into its derivatives may yield novel therapeutic agents capable of addressing critical health challenges.

Future studies should focus on optimizing the synthesis pathways and exploring the structure-activity relationships to fully harness the potential of this compound in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-methylpyridine-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor followed by boronic acid introduction via Miyaura borylation. For example, bromination at the 5-position of 3-methylpyridine can be achieved using NBS (N-bromosuccinimide) under radical initiation. Subsequent borylation at the 4-position often employs bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C . Yield optimization requires strict control of moisture and oxygen levels, as boronic acids are prone to protodeboronation under acidic or aqueous conditions.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Structural confirmation requires -NMR (nuclear magnetic resonance) to identify methyl (δ ~2.5 ppm) and pyridine proton signals (δ 7.5–8.5 ppm), alongside -NMR to confirm boronic acid functionality (δ 25–35 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 215.84 (C₆H₇BBrNO₂) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 0–4°C under inert gas (argon or nitrogen) to minimize oxidation and protodeboronation. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture. For long-term storage, convert the boronic acid to its more stable pinacol ester derivative, which can be hydrolyzed back as needed .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures. For example, coupling with aryl halides enables the creation of kinase inhibitors or fluorescent probes targeting cellular receptors. The methyl and bromo substituents enhance steric and electronic tuning for selective binding .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl and 5-bromo substituents influence cross-coupling efficiency?

- Methodological Answer : The 3-methyl group introduces steric hindrance, slowing transmetallation steps in Pd-catalyzed couplings. Computational DFT studies suggest that electron-withdrawing bromo substituents at the 5-position polarize the boronic acid, enhancing electrophilicity and accelerating oxidative addition. Experimental optimization may require bulky ligands (e.g., SPhos) to mitigate steric effects and improve yields in couplings with electron-rich partners .

Q. How should researchers address contradictory reactivity data in Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading. For instance, DMSO may stabilize Pd intermediates but deactivate the boronic acid via coordination. Systematically vary parameters:

- Solvent : Test DMF (polar aprotic) vs. toluene (nonpolar).

- Base : Use K₂CO₃ for mild conditions or CsF for enhanced boronate activation.

- Catalyst : Compare Pd(PPh₃)₄ (air-stable) vs. PdCl₂(dtbpf) (highly active).

Track kinetics via in situ -NMR or HPLC-MS to identify rate-limiting steps .

Q. What strategies mitigate degradation during prolonged reactions or storage?

- Methodological Answer : Degradation pathways include protodeboronation (loss of B(OH)₂) and oxidation. Mitigation strategies:

- Add radical scavengers (e.g., BHT) to inhibit bromine-mediated side reactions.

- Use stabilizers like 2-mercaptoethanol to chelate Pd residues.

- For storage, lyophilize the compound with cryoprotectants (trehalose) to prevent hydrolysis .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in Schrodinger Suite) model solvent effects on transition states. Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.